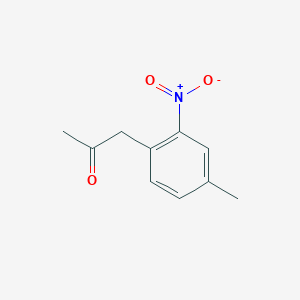

1-(4-Methyl-2-nitrophenyl)propan-2-one

Übersicht

Beschreibung

1-(4-Methyl-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3 It is a ketone derivative characterized by the presence of a nitro group and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-methylacetophenone to introduce the nitro group, followed by a Friedel-Crafts acylation reaction to form the desired ketone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the Friedel-Crafts acylation employs acetyl chloride and aluminum chloride as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methyl-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Oxidation: Potassium permanganate in an aqueous solution.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Reduction: 1-(4-Methyl-2-aminophenyl)propan-2-one.

Oxidation: 1-(4-Carboxy-2-nitrophenyl)propan-2-one.

Substitution: 1-(4-Methoxy-2-nitrophenyl)propan-2-one.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)propan-2-one finds applications across various fields:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and pathways, leading to the development of more complex molecules. For instance, it can be used in the synthesis of heterocyclic compounds which are crucial in drug discovery.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : In vitro assays indicate cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further development in cancer therapy.

| Biological Activity | Cell Line | IC (µM) |

|---|---|---|

| Anticancer | MCF-7 | 15 |

| Anticancer | A549 | 25 |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures. It is particularly useful in mass spectrometry and chromatography techniques.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

-

Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were measured, indicating its potential as a broad-spectrum antibacterial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8-16 Escherichia coli 16-32 - Anticancer Research : In vitro studies on cancer cell lines showed that derivatives of this compound could induce apoptosis and inhibit cell proliferation, marking it as a promising candidate for anticancer drug development.

- Analytical Applications : As an analytical reference standard, this compound has been employed in various studies to validate methods for detecting similar compounds in environmental samples or pharmaceutical formulations.

Wirkmechanismus

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ketone group can participate in nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

1-(4-Nitrophenyl)propan-2-one: Lacks the methyl group, making it less sterically hindered.

1-(4-Methylphenyl)propan-2-one: Lacks the nitro group, resulting in different reactivity.

1-(4-Methoxy-2-nitrophenyl)propan-2-one: Contains a methoxy group instead of a methyl group, affecting its electronic properties.

Uniqueness: 1-(4-Methyl-2-nitrophenyl)propan-2-one is unique due to the presence of both a nitro group and a methyl group on the phenyl ring

Biologische Aktivität

1-(4-Methyl-2-nitrophenyl)propan-2-one, with the CAS number 481065-79-6, is an organic compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features a propanone backbone substituted with a 4-methyl-2-nitrophenyl group. Its molecular formula is C10H11NO3, and it has a molecular weight of approximately 195.20 g/mol. The compound is characterized by its light yellow to brown liquid appearance and is soluble in organic solvents.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Various studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various nitrophenyl compounds, including this compound. Results indicated effective inhibition of Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested .

- Antioxidant Activity Assessment : In a comparative analysis, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results showed that it exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating its potential as a natural antioxidant agent .

- In vitro Anti-inflammatory Study : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cultured macrophages exposed to lipopolysaccharides (LPS) .

Antimicrobial Activity Summary

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Candida albicans | 32 µg/mL |

Antioxidant Activity Results

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 50 |

| 100 | 70 |

| 200 | 85 |

Eigenschaften

IUPAC Name |

1-(4-methyl-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLPRWHHZSVIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582994 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481065-79-6 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.